1-Bromo-3-(4-nitrobenzyl)benzene
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Overview
Description
1-Bromo-3-(4-nitrobenzyl)benzene is an organic compound that features a bromine atom and a nitrobenzyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-nitrobenzyl)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by nitration. The bromination is typically carried out using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride .
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature and reaction time, to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-nitrobenzyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other substituents through reactions with electrophiles.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and a Lewis acid catalyst (FeBr3 or AlCl3).
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).
Major Products Formed:
Aminobenzyl Derivatives: Formed by the reduction of the nitro group.
Substituted Benzyl Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Bromo-3-(4-nitrobenzyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-nitrobenzyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The nitro group, also an electron-withdrawing group, further deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution .
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene: Similar in structure but lacks the benzyl group.
1-Bromo-3-nitrobenzene: Similar but with the nitro group directly attached to the benzene ring.
Properties
Molecular Formula |
C13H10BrNO2 |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
1-bromo-3-[(4-nitrophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrNO2/c14-12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)15(16)17/h1-7,9H,8H2 |
InChI Key |
HVECUZQNKDOMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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